1-Bromo-3-(4-ethylbenzyl)benzene
Description
1-Bromo-3-(4-ethylbenzyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 4-ethylbenzyl group at position 2. The 4-ethylbenzyl moiety introduces steric bulk and moderate electron-donating effects due to the ethyl group, influencing the compound’s reactivity and physical properties. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where its substituents can direct regioselectivity .
Properties
CAS No. |
333360-86-4 |
|---|---|
Molecular Formula |
C15H15Br |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-3-[(4-ethylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15Br/c1-2-12-6-8-13(9-7-12)10-14-4-3-5-15(16)11-14/h3-9,11H,2,10H2,1H3 |
InChI Key |
VWTRBKRCEWHYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., CF3O, Br) enhance electrophilicity at the bromine site, facilitating nucleophilic substitutions or cross-couplings.
- Steric Effects : Bulky substituents like cyclohexyloxymethyl or difluoropropyl reduce accessibility to the bromine atom, impacting reaction yields .
Reactivity Trends :
Physical Properties and Spectroscopic Data
NMR Chemical Shifts :
- This compound : Aromatic protons appear near δ 7.3–7.5 ppm (similar to 1-Bromo-3-((4-methylbenzyl)oxy)benzene, δ 7.2–7.4 ppm ). The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet).
- 1-Bromo-3-(trifluoromethoxy)benzene : CF3O causes deshielding, shifting aromatic protons to δ 7.6–7.8 ppm .
- 1-Bromo-3-(1,1-difluoropropyl)benzene : Fluorine atoms split signals, with CF2 protons at δ 4.8–5.2 ppm .
Mass Spectrometry :
- The target compound’s molecular ion ([M+H]+) is expected at m/z 289.1 (C15H15Br), aligning with analogs like 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (m/z 282.1 ).
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